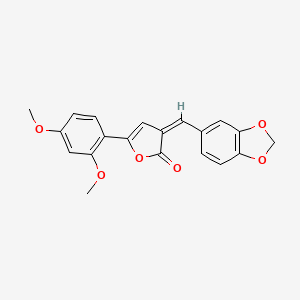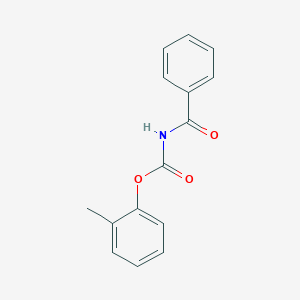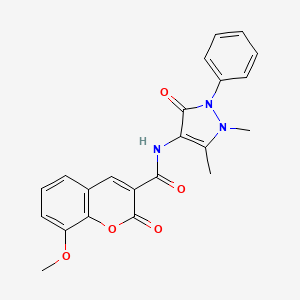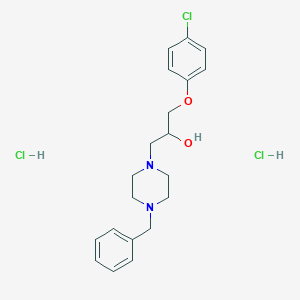![molecular formula C17H19FN2O3 B5200906 N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
Wirkmechanismus
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound blocks the signaling pathways that promote cancer cell growth and survival. It also disrupts the interaction between CK2 and other proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models of cancer. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It is also highly selective for protein kinase CK2, reducing the risk of off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Additionally, there is ongoing research on the potential applications of this compound in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, there is interest in exploring the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of cyclohexylamine with 4-fluorophenoxyacetic acid to form N-cyclohexyl-4-fluorophenoxyacetamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form N-cyclohexyl-2-chloro-4-fluorophenoxyacetamide. Finally, the reaction of this intermediate with 2-amino-5-methylthiazole and potassium carbonate results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of neurofibrillary tangles and improve cognitive function in animal models of Alzheimer's disease.
This compound has also been found to have antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro and in vivo, making it a potential candidate for the treatment of HCV infection.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-12-6-8-14(9-7-12)22-11-16-20-15(10-23-16)17(21)19-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDXEDKHJVKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)


![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)


![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)


![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
